(4-Methyl-1,2-phenylene)dimethanol
Overview
Description
(4-Methyl-1,2-phenylene)dimethanol, also known as MPDM, is a chemical compound that has been extensively studied for its potential applications in various fields, including polymer chemistry, material science, and biomedical research. MPDM is a diol with a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol.
Scientific Research Applications
Metal Organic Framework Synthesis
1,4-Phenylenebis(methylidyne)tetrakis(phosphonic acid) has been studied as a molecular building block for creating coordination frameworks with lanthanides (La, Nd, Gd, Dy). This compound led to the discovery of 14 new lanthanide phosphonates, categorized into three structure types, contributing to advances in metal-organic framework synthesis (Plabst & Bein, 2009).
Polymer and Network Formation
Research on mesomorphism and molecular orientation of phenylene derivatives revealed that a methyl group affects transition temperatures and thermodynamic parameters in monomers. This has implications for the formation of highly oriented and densely crosslinked polymer networks, which are significant in material science and engineering (Broer, Hikmet, & Challa, 1989).
Polyurethane Synthesis
The reaction of 1,4-phenylene diisocyanate with (R)-1,1'-Bi(2-naphthol) led to the formation of linear polyurethane and cyclic compounds, including a cyclic dimer and trimer. The resulting polymer was proposed to possess a π-stacked, 2/1-helical conformation, a finding that broadens our understanding of polymer structure and applications (Gudeangadi, Sakamoto, Shichibu, Konishi, & Nakano, 2015).
Liquid Crystal Polyurethane Properties
1,4-Bis(p-hydroxybenzoate)phenylene, a derivative, was used to synthesize novel liquid crystal polyurethanes. These polyurethanes exhibited thermotropic liquid crystalline properties, important for applications in display technology and advanced materials (Hao-bo, Zhang Yunfeng, & Xinguo Zheng, 2006).
Photoluminescent Polyurethanes
Cyano-substituted oligo(p-phenylene vinylene) molecules, when incorporated into thermoplastic polyurethanes, showed potential as built-in deformation sensors due to their photoluminescence spectra changing with applied strain. This has implications for smart materials and sensing technologies (Crenshaw & Weder, 2006).
properties
IUPAC Name |
[2-(hydroxymethyl)-4-methylphenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4,10-11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTQMBVYEGXAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623769 | |
Record name | (4-Methyl-1,2-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,2-phenylene)dimethanol | |
CAS RN |
90534-49-9 | |
Record name | (4-Methyl-1,2-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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